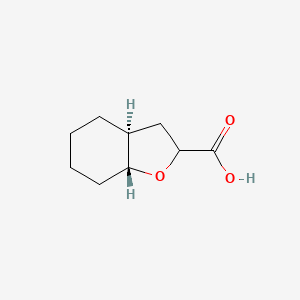

![molecular formula C20H13FN4O3S B2697905 3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251681-91-0](/img/structure/B2697905.png)

3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyrido[2,3-e][1,2,4]thiadiazin ring, and a benzonitrile group . Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized using various synthetic approaches . These methods often involve the reaction of appropriate precursors under specific conditions .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to include a pyrido[2,3-e][1,2,4]thiadiazin ring attached to a fluorophenyl group and a benzonitrile group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For example, the nitrile group might undergo reactions such as hydrolysis, reduction, or addition reactions. The fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Imaging Agents and Radioligands

Compounds with fluorophenyl and thiadiazinyl groups have been explored as high-affinity radioligands for imaging brain receptors using positron emission tomography (PET). For example, a study synthesized fluoromethyl analogs with exceptional affinity for metabotropic glutamate subtype-5 receptors (mGluR5s), demonstrating potential for PET imaging in human subjects to study neurological conditions (Siméon et al., 2007).

Anticancer Activity

Research into thiadiazole and pyridine derivatives has uncovered compounds with potent anticancer activities. These compounds have been evaluated against various cancer cell lines, indicating their potential as therapeutic agents. For example, novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety showed significant inhibitory activity against certain cancer cells, highlighting the therapeutic potential of such structures in oncology (Qin et al., 2020).

Electrochromic Materials

Compounds incorporating thiadiazole or related heterocycles have been used to develop electrochromic materials, which change color in response to electrical stimulation. These materials have applications in smart windows, displays, and other technologies. A study on thiadiazolo[3,4-c]pyridine as an acceptor unit in donor-acceptor-type electrochromic polymers demonstrated fast switching times and low bandgap, making it suitable for green electrochromic devices (Ming et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[4-(3-fluorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O3S/c21-16-6-2-7-17(11-16)25-19-18(8-3-9-23-19)29(27,28)24(20(25)26)13-15-5-1-4-14(10-15)12-22/h1-11H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIBBAUANATLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2697823.png)

![Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2697827.png)

![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)

![2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2697837.png)

![N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2697845.png)